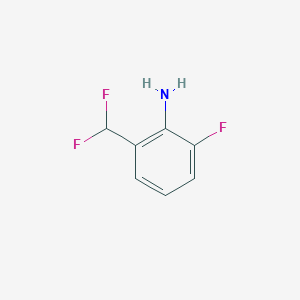
6-Amino-7,9-dimethyl-9H-purin-7-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-7,9-dimethyl-9H-purin-7-ium chloride is a chemical compound with the molecular formula C7H10ClN5 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7,9-dimethyl-9H-purin-7-ium chloride typically involves the methylation of 6-amino purine derivatives. One common method includes the reaction of 6-amino-7H-purine with methyl iodide under basic conditions to introduce the methyl groups at the 7 and 9 positions. The resulting product is then treated with hydrochloric acid to form the chloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-7,9-dimethyl-9H-purin-7-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can produce a variety of functionalized purine compounds.
Aplicaciones Científicas De Investigación
6-Amino-7,9-dimethyl-9H-purin-7-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to nucleic acids and their analogs, helping to understand DNA and RNA interactions.
Industry: It may be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 6-Amino-7,9-dimethyl-9H-purin-7-ium chloride involves its interaction with nucleic acids. It can mimic natural nucleotides, potentially interfering with DNA and RNA synthesis. This interaction can inhibit the replication of viruses or the proliferation of cancer cells. The compound’s molecular targets include enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases.
Comparación Con Compuestos Similares
Similar Compounds
7-Methyladenine: Similar in structure but with a single methyl group at the 7 position.
9-Methyladenine: Contains a methyl group at the 9 position.
6-Amino-7-methylpurine: Similar but with a single methyl group at the 7 position.
Uniqueness
6-Amino-7,9-dimethyl-9H-purin-7-ium chloride is unique due to the presence of two methyl groups at the 7 and 9 positions, which can significantly alter its chemical and biological properties compared to its mono-methylated counterparts. This dual methylation can enhance its stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H10ClN5 |
|---|---|
Peso molecular |
199.64 g/mol |
Nombre IUPAC |
7,9-dimethylpurin-9-ium-6-amine;chloride |
InChI |
InChI=1S/C7H10N5.ClH/c1-11-4-12(2)7-5(11)6(8)9-3-10-7;/h3-4H,1-2H3,(H2,8,9,10);1H/q+1;/p-1 |
Clave InChI |
SMLLJBRDEYSTIE-UHFFFAOYSA-M |
SMILES canónico |
CN1C=[N+](C2=NC=NC(=C21)N)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide](/img/structure/B12941314.png)


![Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12941340.png)



![7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one](/img/structure/B12941364.png)


![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)
![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)
![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)
